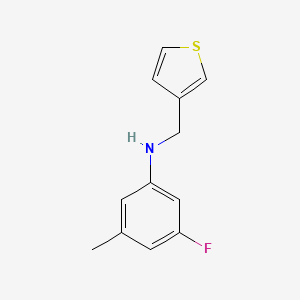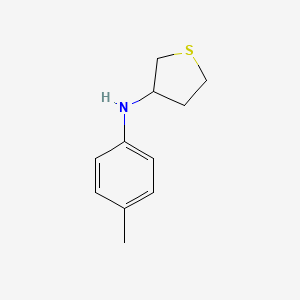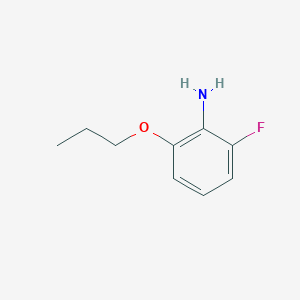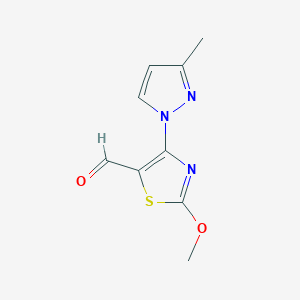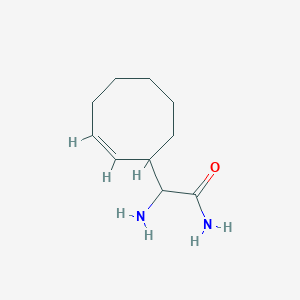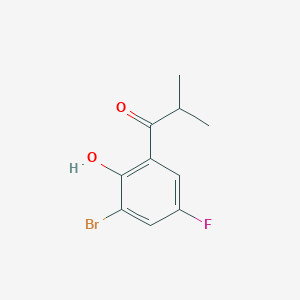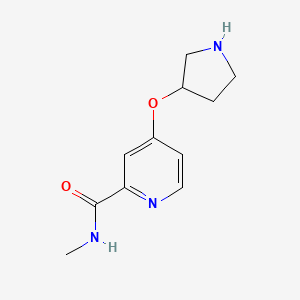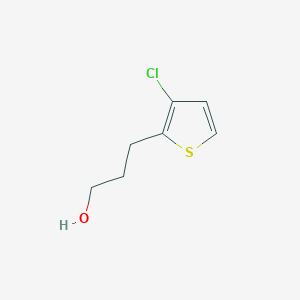![molecular formula C14H18NNaO4S B13306054 Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate](/img/structure/B13306054.png)
Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate is a chemical compound with the molecular formula C14H18NNaO4S and a molecular weight of 319.35 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a propanoate moiety. It is primarily used in research and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate typically involves the reaction of 4-(piperidin-1-ylsulfonyl)benzaldehyde with sodium propanoate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
- Sodium 3-[4-(morpholin-1-ylsulfonyl)phenyl]propanoate
- Sodium 3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanoate
- Sodium 3-[4-(piperazin-1-ylsulfonyl)phenyl]propanoate
Comparison: Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate is unique due to its piperidine ring, which imparts specific chemical and biological properties. Compared to its analogs, it exhibits higher stability and selectivity in enzyme inhibition. The presence of the piperidine ring also enhances its solubility and bioavailability, making it a preferred choice in various applications .
Propiedades
Fórmula molecular |
C14H18NNaO4S |
|---|---|
Peso molecular |
319.35 g/mol |
Nombre IUPAC |
sodium;3-(4-piperidin-1-ylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C14H19NO4S.Na/c16-14(17)9-6-12-4-7-13(8-5-12)20(18,19)15-10-2-1-3-11-15;/h4-5,7-8H,1-3,6,9-11H2,(H,16,17);/q;+1/p-1 |
Clave InChI |
PFJGIKUVFVVPKD-UHFFFAOYSA-M |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



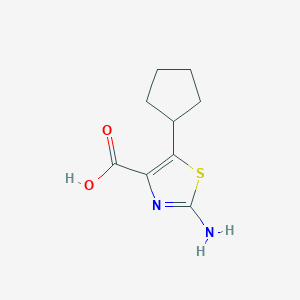
![2-Ethyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13305999.png)
![1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306004.png)
![3-Oxaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B13306005.png)

